(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine
Overview
Description
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine is a complex organic compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-(1-adamantyl)propane . This intermediate is then subjected to further reactions to introduce the sulfonamide group and the dichloro-methoxybenzene moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other substituents.
Substitution: Halogen atoms in the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of (Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, allowing the compound to fit into target sites with high specificity. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dichloro-methoxybenzene moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.
Uniqueness
(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine is unique due to its combination of the adamantane core with a dichloro-methoxybenzene moiety and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other adamantane derivatives.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Cl2NO3S/c1-3-17(20-9-12-6-13(10-20)8-14(7-12)11-20)23-27(24,25)16-5-4-15(21)18(22)19(16)26-2/h4-5,12-14,17,23H,3,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXZBIYXVRKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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